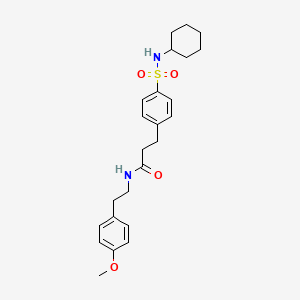
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide, commonly known as CSP, is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential therapeutic applications in various scientific research areas, including cancer treatment, inflammation, and neurodegenerative disorders.
作用機序
CSP exerts its biological effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, CSP can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, CSP can inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
CSP has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In animal models of inflammation, CSP can reduce the production of pro-inflammatory cytokines and alleviate symptoms such as pain and swelling. Additionally, CSP has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of CSP is its potent and selective inhibition of HDACs, which makes it a promising therapeutic agent for cancer and other diseases. Additionally, CSP has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in animal models and potentially in human clinical trials. However, one of the limitations of CSP is its relatively low solubility in water, which can make it difficult to formulate for use in vivo.
将来の方向性
There are several potential future directions for research on CSP. One area of interest is the development of CSP-based therapies for cancer and other diseases, including neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of CSP. Finally, the development of more water-soluble derivatives of CSP could improve its pharmacokinetic properties and increase its potential for clinical use.
合成法
The synthesis of CSP involves the reaction of 4-(N-cyclohexylsulfamoyl)aniline with 4-methoxyphenethyl bromide in the presence of a base catalyst. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield the final product, CSP.
科学的研究の応用
CSP has been investigated for its potential therapeutic applications in various scientific research areas. In cancer treatment, it has been shown to exhibit antiproliferative effects on cancer cells by inhibiting the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. CSP has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CSP has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-30-22-12-7-20(8-13-22)17-18-25-24(27)16-11-19-9-14-23(15-10-19)31(28,29)26-21-5-3-2-4-6-21/h7-10,12-15,21,26H,2-6,11,16-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMTTKBJBGOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

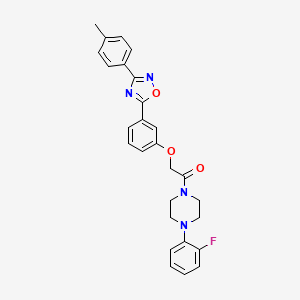

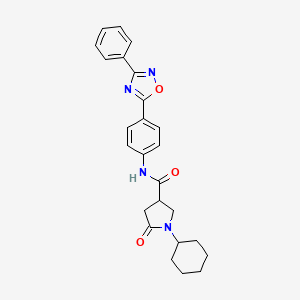
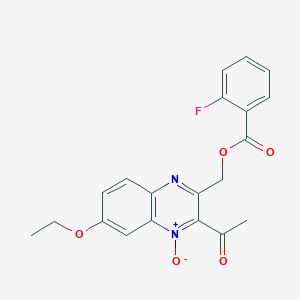
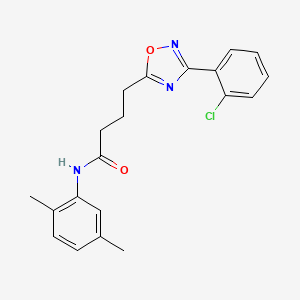

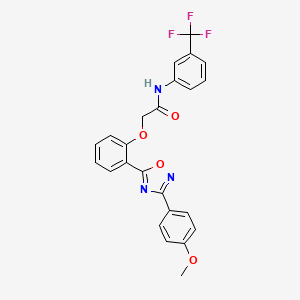
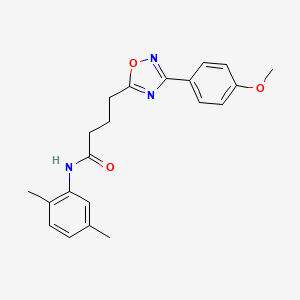
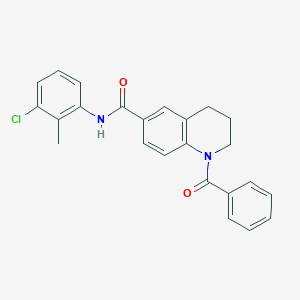
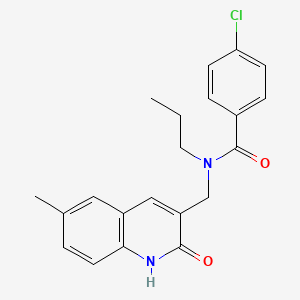
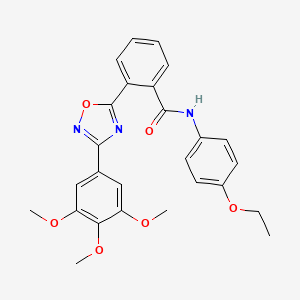
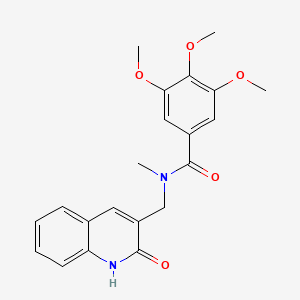
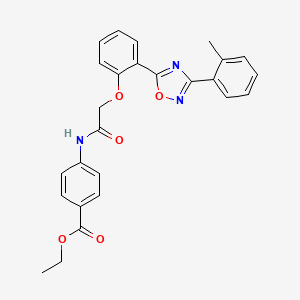
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)